2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
64724-78-3 |
|---|---|
Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O4S/c1-13-3-4(10)8-6-7-2-5(14-6)9(11)12/h2H,3H2,1H3,(H,7,8,10) |
InChI Key |
QZIJIXYODVEVGG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Step 1: Methoxyacetic acid → Methoxyacetyl chloride (using thionyl chloride or phosphorus trichloride)
Step 2: Methoxyacetyl chloride + 5-nitro-1,3-thiazol-2-amine → 2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Procedure
-
Acyl Chloride Formation :
-
Amine Acylation :
-
Purification :
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | >93.5% (analogous compounds) |
| Purity | >99.8% (HPLC) |
| Solvent | Toluene, DCM, THF |
| Temperature | 65–80°C (reflux) |
| Reaction Time | 5–8 hours |
Coupling Agent-Mediated Method
This approach avoids the use of hazardous acyl chlorides by employing carbodiimide-based coupling agents (e.g., EDCI/HOBt) to activate methoxyacetic acid.
Reaction Scheme
Methoxyacetic acid + EDCI/HOBt → Activated ester → this compound
Procedure
-
Activation :
-
Amine Coupling :
-
Purification :
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | 45–70% (analogous compounds) |
| Purity | >95% (HPLC) |
| Solvent | DMF, ethyl acetate |
| Temperature | 0°C → RT |
| Reaction Time | 12–24 hours |
Diacylimidazolone-Mediated Method
This method utilizes N,N'-diacylimidazolone derivatives to transfer the acyl group selectively, minimizing byproducts.
Reaction Scheme
Methoxyacetic acid → N,N'-diacylimidazolone → Acyl transfer to 5-nitro-1,3-thiazol-2-amine
Procedure
-
Diacylimidazolone Synthesis :
-
Amine Acylation :
-
Purification :
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | >95% (analogous compounds) |
| Purity | >98% (crystallization) |
| Solvent | THF, DCM |
| Temperature | 0–25°C |
| Reaction Time | 30 minutes–2 hours |
Comparative Analysis of Methods
The choice of method depends on reagent availability, desired yield, and scalability.
| Method | Advantages | Limitations |
|---|---|---|
| Acyl Chloride | High yield, simple workup | Hazardous SOCl₂, HCl byproducts |
| Coupling Agent | No toxic intermediates | Lower yield, expensive reagents |
| Diacylimidazolone | High purity, selective acylation | Complex reagent synthesis |
Synthesis of 5-nitro-1,3-thiazol-2-amine
The amine precursor is synthesized via nitration of 2-aminobenzothiazole or direct nitration of 2-aminothiazole.
Nitration Procedure
-
Substrate Preparation :
-
Nitration :
-
Isolation :
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | >80% (analogous compounds) |
| Purity | >95% (HPLC) |
| Solvent | H₂SO₄, HNO₃ |
| Temperature | 0–10°C |
Challenges and Optimization
-
Nitro Group Stability : The electron-withdrawing nitro group reduces amine nucleophilicity, requiring strong activation of the carboxylic acid.
-
Solvent Choice : Nonpolar solvents (e.g., toluene) enhance reaction efficiency in acyl chloride methods, while DMF supports coupling agent-mediated reactions.
-
Purification : Crystallization with methanol/ethanol is critical for achieving high purity (>99.8%).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, nucleophiles like sodium methoxide for substitution, and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include 2-amino-N-(5-nitro-1,3-thiazol-2-yl)acetamide, substituted derivatives of the original compound, and the corresponding carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : 2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide has demonstrated significant antimicrobial properties against various bacterial and fungal strains. It inhibits enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Studies have indicated that thiazole derivatives, including this compound, exhibit anticancer activities. They interact with specific molecular targets in cancer cells, leading to reduced cell viability .
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Biological Research
- Mechanism of Action Studies : The interaction of this compound with biological targets is being investigated to elucidate its mechanism of action. Understanding these interactions can optimize its efficacy as a therapeutic agent .
- In vitro Studies : Various in vitro studies have assessed the compound's effectiveness against pathogens and cancer cell lines, providing insights into its potential therapeutic applications .
Industrial Applications
- Synthesis of Novel Compounds : This compound serves as a building block for synthesizing more complex thiazole derivatives and other organic compounds, which can be utilized in pharmaceuticals and agrochemicals .
Case Studies
Several studies have explored the biological activities of this compound:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Evaluation | Cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |
| Anti-inflammatory Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Nitro Group at Thiazole 5-Position : Critical for antiparasitic and antimicrobial activity. Nitazoxanide and Nithiamide both feature this group, with the former inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms , while the latter exhibits broad-spectrum antimicrobial properties .
- Acetamide Side Chain Modifications: Methoxy Group: Likely improves solubility and bioavailability compared to chloro or acetyl groups. Methoxy-substituted acetamides are common in pharmaceuticals (e.g., lidocaine derivatives) due to enhanced metabolic stability . Chloro Group: 2-Chloro-N-(5-nitrothiazol-2-yl)acetamide demonstrates antitrypanosomal activity, suggesting halogenation may enhance target binding in parasitic enzymes . Benzoyl Group (Nitazoxanide): The phenyl acetate moiety in nitazoxanide contributes to its broad-spectrum antiparasitic efficacy, likely through improved membrane permeability .
Urea vs. Acetamide Linkages
The urea derivative GSK-3β Inhibitor VIII (N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea) highlights the versatility of the nitrothiazole scaffold. Urea linkages enable distinct binding interactions with kinase active sites, underscoring the importance of amide/urea choice in drug design .
Research Findings and Trends
Synthetic Accessibility : Chloro- and methoxy-substituted acetamides are synthesized efficiently (>80% yield) via nucleophilic acyl substitution, as demonstrated for 2-chloro-N-(5-nitrothiazol-2-yl)acetamide .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., nitro, chloro) on the thiazole ring enhance electrophilic character, improving interactions with biological targets.
- Polar substituents (e.g., methoxy) on the acetamide side chain may optimize pharmacokinetic profiles without compromising activity.
Biological Activity
2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a methoxy group and a nitro-substituted thiazole moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |
| HCT-15 (Colon Cancer) | 10 | Inhibition of cell cycle progression |
Studies indicate that the compound's nitro group plays a crucial role in enhancing cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
3. Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
| Inflammatory Marker | Effect |
|---|---|
| TNF-α | Decreased expression |
| IL-6 | Reduced secretion |
In vitro studies have shown that treatment with this compound significantly lowers levels of these markers in activated macrophages .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus, demonstrating superior activity compared to other derivatives tested .
Case Study 2: Anticancer Mechanism
In another investigation focusing on lung cancer cells (A549), researchers observed that treatment with this thiazole derivative resulted in significant apoptosis induction. The study utilized flow cytometry to quantify apoptotic cells and found a marked increase in early apoptotic cells after treatment with the compound .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of thiazole derivatives. Modifications to the thiazole ring and substituents like methoxy and nitro groups have been shown to enhance biological activity significantly.
For instance:
- Nitro Group Contribution : The presence of the nitro group is essential for antimicrobial and anticancer activities due to its ability to participate in redox reactions.
- Methoxy Group Influence : The methoxy group contributes to lipophilicity, improving cellular uptake and bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting 2-amino-5-nitrothiazole with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
- Solvent Choice : Polar aprotic solvents like dioxane or DMF enhance reactivity .
- Temperature : Reactions are often conducted at 20–25°C to avoid side products .
- Purification : Crude products are recrystallized from ethanol-DMF mixtures to achieve >95% purity .
Example protocol:
1. Dissolve 2-amino-5-nitrothiazole (10 mmol) in dioxane (25 mL).
2. Add triethylamine (1.4 mL) and methoxyacetyl chloride (10 mmol) dropwise at 20–25°C.
3. Quench with water, filter the precipitate, and recrystallize [[3]].
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for peaks at ~1667 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (nitro group vibration) .
- ¹H NMR : Signals at δ 3.8–4.0 ppm (methoxy protons) and δ 8.1–9.8 ppm (thiazole ring protons) confirm substitution patterns .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S content (e.g., C: 53.1% calc. vs. 54.21% exp.) .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis of this compound and predict its reactivity?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example:
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) predict energy barriers for nitro group reduction or methoxy substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Machine Learning : Train models on existing reaction data to recommend optimal solvents/catalysts .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR coupling patterns) for novel derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC or COSY to assign overlapping signals (e.g., distinguish thiazole protons from aromatic substituents) .
- Isotopic Labeling : Introduce deuterium at specific positions to trace proton environments .
- Cross-Validation : Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or ChemDraw) .
Q. How should researchers design dose-response studies to evaluate the hypoglycemic activity of this compound?
- Methodological Answer :
- In Vitro Models : Test α-glucosidase inhibition (IC₅₀) using a p-nitrophenyl-α-D-glucopyranoside substrate .
- In Vivo Models : Administer 10–100 mg/kg doses to streptozotocin-induced diabetic Wistar rats; monitor blood glucose levels at 0, 1, 3, and 6 hours .
- Statistical Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
Critical Analysis of Contradictory Evidence
- Spectral Data Variations : reports δ 8.1 ppm for thiazole protons, while notes δ 7.5–8.0 ppm. This discrepancy may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
- Synthetic Yields : Yields in (70–90%) are higher than in (78–85%), likely due to differences in azide vs. chloroacetyl chloride reactivity .
Recommendations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
